Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate

Overview

Description

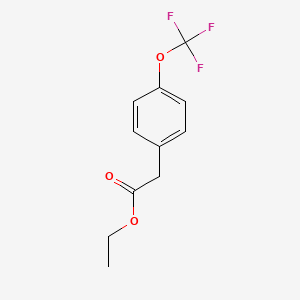

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is a chemical compound with the CAS Number: 1206550-93-7 . It has a molecular weight of 248.2 . The IUPAC name for this compound is ethyl [4-(trifluoromethoxy)phenyl]acetate . The physical form of this compound can range from colorless to white to yellow, and it can be a powder, crystals, or liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 and CYP2C19 . The Log Kp (skin permeation) is -5.36 cm/s . The compound has a Log Po/w (iLOGP) of 2.45 . The water solubility is 0.0935 mg/ml ; 0.000377 mol/l .Scientific Research Applications

Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate is used in the synthesis of 4-phenyl-2-butanone, which is important in the production of medicine for inflammation reduction and codeine (Jiangli Zhang, 2005).

The compound is involved in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues (R. Gentles, D. Middlemiss, G. Proctor, A. Sneddon, 1991).

In the field of corrosion science, this compound-derived compounds, namely ecological triazole derivative corrosion inhibitors, have shown high inhibition performance against the corrosion of mild steel in acidic environments (A. Nahlé, R. Salim, F. El Hajjaji, M. Aouad, M. Messali, E. Ech-chihbi, B. Hammouti, M. Taleb, 2021).

Its role in the crystal structure analysis of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been significant in understanding molecular interactions and stability (P. DyaveGowda, M. Kokila, N.M.V. Veerammana, H. Narayanappa, M. Kulkarni, G. K. Rao, J. S. Prasad, J. Gowda, 2002).

It's also used in the study of binding characteristics of thiosemicarbazone derivatives with human serum albumin, important for understanding the pharmacokinetic mechanisms of drugs (S. Karthikeyan, G. Bharanidharan, Manish Kesherwani, K. Mani, N. Srinivasan, D. Velmurugan, P. Aruna, S. Ganesan, 2016).

It is involved in the Lossen rearrangement for the synthesis of ureas from carboxylic acids, a method which is environmentally friendly and cost-effective (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(4-(trifluoromethoxy)phenyl)acetate are currently unknown

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : Yes

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to describe these effects.

properties

IUPAC Name |

ethyl 2-[4-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGSHFKABBJCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,8'(9'H)-[7H-7,9a]methanobenz[a]azulene]](/img/structure/B578277.png)

![1,9-Dioxa-3,5,11,13-tetraazadispiro[5.1.5~8~.1~6~]tetradeca-2,4,10,12-tetraene](/img/structure/B578278.png)